N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride
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Overview
Description
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2S and a molecular weight of 270.82 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride typically involves the reaction of N-methylpiperidine with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide
- N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide sulfate
- N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide phosphate
Uniqueness
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H23ClN2O2S |
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Molecular Weight |
270.82 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylbutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-4-9-15(13,14)12(2)10-5-7-11-8-6-10;/h10-11H,3-9H2,1-2H3;1H |
InChI Key |
WPGYMLTUSOJWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N(C)C1CCNCC1.Cl |
Origin of Product |
United States |
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